(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

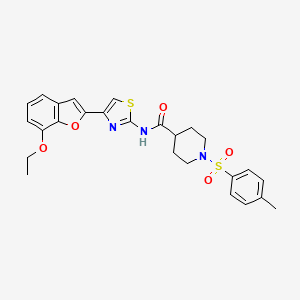

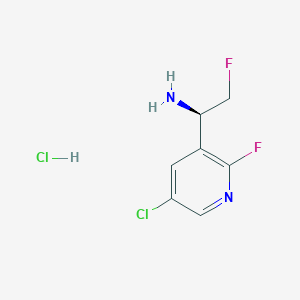

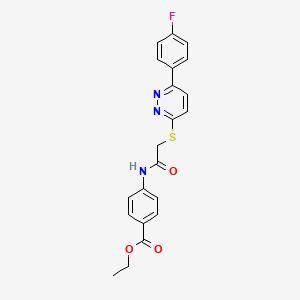

“(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring in this compound is substituted with a chlorine atom and a fluorine atom . The compound also contains a fluorinated ethanamine group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring and a fluorinated ethanamine group . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the pyridine ring or the fluorinated ethanamine group . The exact reactions would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring and the fluorinated ethanamine group . These groups could affect properties such as solubility, boiling point, melting point, and reactivity .Scientific Research Applications

Medicinal Chemistry and Drug Development

In medicinal chemistry, compounds structurally related to (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride have been investigated for their potential therapeutic applications. For instance, an orally active, water-soluble neurokinin-1 receptor antagonist, designed for both intravenous and oral clinical administration, demonstrated efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001). Such findings underscore the role of fluoropyridine derivatives in the development of new therapeutic agents.

Organic Synthesis and Chemical Modification

Research on fluoropyridines has also focused on their utility as intermediates in organic synthesis. A study on 5-Bromo-2-chloro-4-fluoro-3-iodopyridine highlighted its value as a halogen-rich intermediate for synthesizing pentasubstituted pyridines with desired functionalities for further chemical manipulations (Wu et al., 2022). This research illustrates the importance of halogenated pyridines in constructing complex molecular architectures.

Catalysis and Material Science

In the field of catalysis, studies have explored the use of fluoropyridines in nickel-catalyzed coupling reactions. Fluoropyridines, including fluoropyridine derivatives, have been successfully reacted with amines in the presence of nickel catalysts, demonstrating their versatility in forming carbon-nitrogen bonds (Zhu & Wang, 2013). This research points to the potential of fluoropyridines in facilitating a wide range of synthetic transformations.

Environmental and Agricultural Applications

Further, fluoropyridines have found applications in environmental and agricultural research. The synthesis and herbicidal activity of novel 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring demonstrated potent activity against weeds, offering insights into the development of new herbicides (Tajik & Dadras, 2011). This example underscores the role of fluorinated pyridines in creating more effective and potentially safer agricultural chemicals.

Properties

IUPAC Name |

(1R)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF2N2.ClH/c8-4-1-5(6(11)2-9)7(10)12-3-4;/h1,3,6H,2,11H2;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTSWWQVFNRNAQ-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(CF)N)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC(=C1[C@H](CF)N)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2928697.png)

![Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B2928699.png)

![N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide](/img/structure/B2928710.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2928711.png)

![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2928712.png)

![Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928714.png)